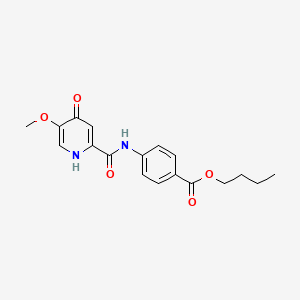
butyl 4-(5-methoxy-4-oxo-1,4-dihydropyridine-2-amido)benzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Butyl 4-(5-methoxy-4-oxo-1,4-dihydropyridine-2-amido)benzoate (BMODA) is a novel small molecule that has been developed for use in laboratory experiments. It was first synthesized in 2014, and has since been studied for its biochemical and physiological effects.
Wirkmechanismus
The mechanism of action of butyl 4-(5-methoxy-4-oxo-1,4-dihydropyridine-2-amido)benzoate is not yet fully understood. However, it is believed to act as an agonist of the calcium-dependent potassium channels and to inhibit the release of calcium from the endoplasmic reticulum. Additionally, butyl 4-(5-methoxy-4-oxo-1,4-dihydropyridine-2-amido)benzoate has been found to inhibit the activity of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of prostaglandins.
Biochemical and Physiological Effects
butyl 4-(5-methoxy-4-oxo-1,4-dihydropyridine-2-amido)benzoate has been found to have several biochemical and physiological effects. It has been found to increase the production of nitric oxide in endothelial cells, which can lead to vasodilation and improved blood flow. Additionally, butyl 4-(5-methoxy-4-oxo-1,4-dihydropyridine-2-amido)benzoate has been found to reduce the production of pro-inflammatory cytokines, which can reduce inflammation. Finally, butyl 4-(5-methoxy-4-oxo-1,4-dihydropyridine-2-amido)benzoate has been found to reduce the production of reactive oxygen species, which can help to protect cells from oxidative damage.
Vorteile Und Einschränkungen Für Laborexperimente
Butyl 4-(5-methoxy-4-oxo-1,4-dihydropyridine-2-amido)benzoate has several advantages for use in laboratory experiments. It is relatively stable and can be stored for long periods of time without significant degradation. Additionally, it is relatively inexpensive and can be synthesized in large quantities. However, butyl 4-(5-methoxy-4-oxo-1,4-dihydropyridine-2-amido)benzoate does have some limitations for use in laboratory experiments. It is not water-soluble, and therefore must be dissolved in a suitable solvent prior to use. Additionally, it is not very soluble in organic solvents and therefore must be used at low concentrations.
Zukünftige Richtungen
There are several potential future directions for research on butyl 4-(5-methoxy-4-oxo-1,4-dihydropyridine-2-amido)benzoate. For example, further research could be conducted to investigate the effects of butyl 4-(5-methoxy-4-oxo-1,4-dihydropyridine-2-amido)benzoate on other physiological processes, such as energy metabolism and cell proliferation. Additionally, further research could be conducted to investigate the effects of butyl 4-(5-methoxy-4-oxo-1,4-dihydropyridine-2-amido)benzoate on other biochemical processes, such as the regulation of gene expression. Finally, further research could be conducted to investigate the effects of butyl 4-(5-methoxy-4-oxo-1,4-dihydropyridine-2-amido)benzoate on other diseases, such as cancer, diabetes, and neurological disorders.
Synthesemethoden
Butyl 4-(5-methoxy-4-oxo-1,4-dihydropyridine-2-amido)benzoate is synthesized from 4-(5-methoxy-4-oxo-1,4-dihydropyridine-2-amido)benzoic acid (MOPDA) and butyl bromide. MOPDA is synthesized from a reaction of 4-bromo-5-methoxy-1,4-dihydropyridine-2-carboxylic acid (BMDPCA) and N-methyl-2-pyrrolidone (NMP). BMDPCA is synthesized from a reaction of 4-bromo-5-methoxy-1,4-dihydropyridine (BMD) and ethyl chloroformate (ECF). BMD is synthesized from a reaction of 5-methoxy-1,4-dihydropyridine (MD) and N-bromosuccinimide (NBS). MD is synthesized from a reaction of 1,4-dihydropyridine (DHP) and 5-methoxy-1-methylpyrrole-2-carboxylic acid (MMPCA). Finally, DHP is synthesized from a reaction of 1-methyl-4-piperidone (MP) and ethyl chloroformate (ECF).
Wissenschaftliche Forschungsanwendungen
Butyl 4-(5-methoxy-4-oxo-1,4-dihydropyridine-2-amido)benzoate has been studied for its potential applications in scientific research. It has been used as a model compound to study the structure-activity relationships of 1,4-dihydropyridine-2-amides, and has been used to investigate the effects of different substituents on the pharmacological properties of the compounds. Additionally, butyl 4-(5-methoxy-4-oxo-1,4-dihydropyridine-2-amido)benzoate has been used to investigate the effects of different substituents on the solubility, absorption, and bioavailability of the compounds.
Eigenschaften
IUPAC Name |
butyl 4-[(5-methoxy-4-oxo-1H-pyridine-2-carbonyl)amino]benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O5/c1-3-4-9-25-18(23)12-5-7-13(8-6-12)20-17(22)14-10-15(21)16(24-2)11-19-14/h5-8,10-11H,3-4,9H2,1-2H3,(H,19,21)(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHVQPXUZYFIZKG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC(=O)C1=CC=C(C=C1)NC(=O)C2=CC(=O)C(=CN2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![7-(3-methoxyphenyl)-3-(4-nitrophenyl)-7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-8-one](/img/structure/B6561470.png)
![2,6-dimethoxy-N-[1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzamide](/img/structure/B6561476.png)
![N-[1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-2,6-dimethoxybenzamide](/img/structure/B6561477.png)
![6-{[4-(2,3-dimethoxybenzoyl)piperazin-1-yl]sulfonyl}-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4(12),5,7-trien-11-one](/img/structure/B6561491.png)
![N-{[1-(4-chlorophenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}-2,3-dimethoxybenzamide](/img/structure/B6561494.png)
![N-[1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-2,3-dimethoxybenzamide](/img/structure/B6561496.png)
![N-[1-(4-fluorobenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-2,3-dimethoxybenzamide](/img/structure/B6561498.png)
![2,3-dimethoxy-N-[1-(thiophene-2-sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzamide](/img/structure/B6561500.png)
![2,3-dimethoxy-N-{5H,6H,7H-[1,2,4]triazolo[3,4-b][1,3]thiazin-3-yl}benzamide](/img/structure/B6561521.png)
![4-[3-(2,3-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-1-(thiophene-2-sulfonyl)piperidine](/img/structure/B6561532.png)
![3,5-dimethoxy-N-[(4-phenyloxan-4-yl)methyl]benzamide](/img/structure/B6561549.png)
![2-phenoxy-N-[(4-phenyloxan-4-yl)methyl]acetamide](/img/structure/B6561560.png)
![N-[(4-phenyloxan-4-yl)methyl]-3-(trifluoromethyl)benzamide](/img/structure/B6561562.png)
![3-(2-chlorophenyl)-5-methyl-N-[(4-phenyloxan-4-yl)methyl]-1,2-oxazole-4-carboxamide](/img/structure/B6561564.png)